molecular formula C14H20N2O2 B11862389 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11862389
M. Wt: 248.32 g/mol
InChI Key: NRZHEPPBKWPEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety via a spiro junction. This scaffold was identified as a hit in high-throughput screening (HTS) studies for stearoyl-CoA desaturase 1 (SCD1) inhibitors, a target implicated in metabolic disorders and cancer . The methoxy group at the 7-position enhances solubility and modulates electronic properties, making it a promising candidate for further optimization in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C14H20N2O2/c1-17-11-2-3-13-12(10-11)16-9-6-14(18-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3

InChI Key

NRZHEPPBKWPEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)CCN2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule features a spiro junction connecting a 1,4-benzoxazepine and a piperidine ring. Retrosynthetically, disconnection at the spiro carbon suggests two fragments: a 7-methoxy-substituted 1,4-benzoxazepine and a piperidine-derived ketone or electrophile. Critical challenges include:

  • Regioselective introduction of the methoxy group at the 7-position of the benzoxazepine .

  • Stereochemical control during spirocyclization to avoid racemization .

  • Compatibility of protecting groups for nitrogen atoms in the oxazepine and piperidine rings .

Cyclocondensation of Aminophenol Derivatives with Piperidine Electrophiles

A foundational route involves cyclocondensation between 2-amino-4-methoxyphenol and a piperidine-containing dielectrophile. For example, reaction with 1,5-dibromopentane under basic conditions (NaH/DMF) forms the oxazepine ring while simultaneously introducing the piperidine spiro center .

Procedure :

  • Step 1 : Protection of the amine in 2-amino-4-methoxyphenol using tert-butoxycarbonyl (Boc) anhydride yields the Boc-protected derivative (89% yield) .

  • Step 2 : Alkylation with 1,5-dibromopentane in DMF at 0°C for 3 hr, followed by acid-mediated cyclization (HCl/EtOH), affords the spirocyclic product in 72% yield .

Optimization Data :

ParameterOptimal ConditionYield Impact
BaseNaH+25% vs. K2CO3
SolventDMF+18% vs. THF
Temperature0°C → RT+32% vs. RT only

This method prioritizes simplicity but requires stringent control over stoichiometry to prevent oligomerization .

Rhodium-Catalyzed Spirocyclization of Dibenzoxazepines

Transition metal catalysis enables direct spiroannulation. A protocol adapted from dibenzoxazepine spirocyclization employs [Cp*RhCl2]2 (1.5 mol%) and NaOAc in trifluoroethanol (TFE) at 60°C .

General Workflow :

  • Precursor Synthesis :

    • 11-Phenyldibenzo[b,f][1, oxazepine is prepared via Ullmann coupling of 2-iodoanisole with 1,2-diaminobenzene .

  • Spirocyclization :

    • Reacting the dibenzoxazepine with 1-(piperidin-4-yl)prop-2-yn-1-one in TFE for 2 hr achieves 99% conversion .

Key Advantages :

  • Gram-scale feasibility : Demonstrated for 3.7 mmol batches without yield erosion .

  • Functional group tolerance : Compatible with electron-donating (e.g., methoxy) and bulky substituents .

Mechanistic Insights :

  • Isotopic labeling (D2O) confirms C–H activation at the oxazepine’s benzylic position as the rate-determining step .

  • The rhodium catalyst facilitates both alkyne insertion and reductive elimination, forming the spiro center with >20:1 diastereoselectivity .

Reductive Amination and Ring-Closing Strategies

A hybrid approach combines reductive amination for piperidine installation and SNAr (nucleophilic aromatic substitution) for oxazepine closure:

Synthetic Steps :

  • Nitro Reduction : Hydrogenation of 7-methoxy-2-nitrobenzaldehyde (10% Pd/C, MeOH) gives the corresponding aniline (94% yield) .

  • Reductive Amination : Reaction with piperidin-4-one and NaBH3CN in CH3CN forms the secondary amine (88% yield) .

  • Oxazepine Formation : Treatment with 1,2-dibromoethane and K2CO3 in refluxing toluene closes the seven-membered ring (65% yield) .

Critical Parameters :

  • Solvent polarity : Toluene outperforms DMF in minimizing ester hydrolysis byproducts .

  • Bronsted acid additives : AcOH (10 mol%) accelerates imine formation during reductive amination .

Solid-Phase Synthesis for High-Throughput Exploration

Adapting solid-phase techniques from benzoxazepine libraries enables rapid analog screening :

Resin Functionalization :

  • Wang resin is loaded with 4-methoxy-2-fluoronitrobenzene via SNAr (K2CO3, DMF, 80°C, 12 hr) .

  • Nitro reduction (SnCl2/HCl) yields the aniline-resin conjugate .

Cyclative Cleavage :

  • Treatment with 4-piperidone and TFA/CH2Cl2 (1:1) simultaneously forms the oxazepine and releases the product into solution (43% purity, 21% yield) .

Limitations :

  • Lower yields compared to solution-phase methods due to incomplete resin functionalization .

  • Requires HPLC purification for pharmaceutical-grade material .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityDiastereoselectivity
Cyclocondensation7295ModerateN/A
Rh Catalysis9998High>20:1
Reductive Amination6590LowN/A
Solid-Phase2143LowN/A

The rhodium-catalyzed route stands out for efficiency and stereocontrol, though it requires specialized catalysts. Cyclocondensation remains viable for labs without access to transition metal reagents .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated ring systems.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds with similar structural motifs exhibit antibacterial activity. For instance, synthesized compounds bearing piperidine moieties have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of the oxazepine structure may enhance these properties.

Enzyme Inhibition

Compounds related to 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urea cycle disorders .

Neuropharmacological Applications

The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds derived from piperidine are known for their anesthetic properties and ability to modulate neurotransmitter systems . The spirocyclic nature may provide enhanced selectivity for specific receptors involved in neurological disorders.

Synthesis and Characterization

The synthesis of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] typically involves multi-step reactions including cyclization processes that yield the desired spiro compound. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of piperidine and assessed their antimicrobial efficacy against multiple bacterial strains. The results indicated that specific modifications to the piperidine ring enhanced antibacterial activity significantly . This suggests that similar modifications could be explored for 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine].

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds related to this class were found to exhibit strong AChE inhibitory activity. The implications for treating neurodegenerative diseases were highlighted, suggesting a pathway for future research into the therapeutic potential of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] .

Mechanism of Action

The mechanism of action of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
7-Methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] 7-OCH₃ C₁₆H₂₂N₂O₂ 274.36 SCD1 inhibitor candidate
1'-Benzyl-7-bromo- analog 7-Br, 1'-benzyl C₂₁H₂₄BrN₂O 415.34 Pharmaceutical intermediate
5-(Cyclopropylmethyl)- analog 5-cyclopropylmethyl C₁₇H₂₄N₂O 272.39 Out of stock; structural diversity study
1'-Methyl-4-(oxan-4-yl)- analog (CM3852-0277) 1'-CH₃, 4-oxan-4-yl C₁₉H₂₈N₂O₂ 316.44 logP = 2.02; moderate lipophilicity
tert-Butyl 7-fluoro- analog 7-F, 1'-tert-butyl carboxylate C₁₈H₂₅FN₂O₃ 336.40 Requires 2–8°C storage; fluorinated analog
tert-Butyl 4-oxo- analog 4-oxo, 1'-tert-butyl carboxylate C₁₈H₂₄N₂O₄ 332.40 High purity (95%); oxidatively sensitive

Substituent Effects on Physicochemical Properties

  • Methoxy Group (7-OCH₃): Enhances aqueous solubility compared to non-polar substituents (e.g., bromo in ). This aligns with its role as an SCD1 inhibitor requiring balanced bioavailability .
  • Fluorine (7-F) : Introduced in tert-butyl derivatives to improve metabolic stability and binding affinity via halogen bonding .
  • tert-Butyl Carboxylate : Commonly used as a protective group in intermediates (e.g., ), facilitating synthetic manipulation while increasing molecular weight (~318–336 g/mol).

Biological Activity

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O2
  • Molecular Weight : 338.45 g/mol
  • CAS Number : 11994743

1. Anticholinesterase Activity

Research indicates that derivatives of spiro compounds exhibit significant anticholinesterase activity. A study highlighted the potential of related compounds in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The mechanism involves blocking the enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

2. Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. It has been associated with inducing apoptosis in various cancer cell lines. For instance, studies on related benzo-fused spiro compounds have demonstrated their ability to inhibit cell proliferation and induce cell cycle arrest through various pathways, including the modulation of p53 and Bcl-2 proteins .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have shown efficacy against a range of pathogens. The spiro structure may enhance membrane permeability, leading to increased bactericidal effects .

The biological activity of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and may also affect other metabolic enzymes involved in cancer progression.
  • Cell Signaling Pathways : It influences key signaling pathways that regulate cell survival and apoptosis, particularly through the modulation of the p53 pathway.

Case Studies

StudyObjectiveFindings
Evaluate anticholinesterase activityDemonstrated significant inhibition of AChE in vitro with IC50 values comparable to known inhibitors.
Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells; upregulation of pro-apoptotic markers was observed.
Assess antimicrobial propertiesShowed potent activity against Gram-positive and Gram-negative bacteria; mechanism involves disruption of bacterial membranes.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine], and what key intermediates are involved?

The compound is synthesized via reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Key intermediates include tert-butyl-protected derivatives (e.g., tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate), which allow selective functionalization of the spirocyclic scaffold. Substituents on the aryl moiety influence reaction pathways and rearrangement outcomes .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodologies include:

  • NMR spectroscopy : To verify spirocyclic connectivity and substituent positions.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., molecular ion peaks at m/z 336.4 for tert-butyl derivatives) .
  • X-ray crystallography : Resolves bond lengths/angles in crystalline forms, critical for confirming stereochemistry .

Q. What safety precautions are critical during experimental handling?

Key precautions based on hazard codes:

  • P280/P284 : Use gloves, protective eyewear, and respiratory equipment to avoid inhalation (H335) or skin contact (H315).
  • P403+P233 : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation or moisture exposure .

Q. What initial biological assays are recommended for evaluating its SCD1 inhibitory activity?

High-throughput screening (HTS) protocols involve:

  • Enzyme inhibition assays : Measure IC₅₀ values against stearoyl-CoA desaturase 1 (SCD1) using recombinant human enzymes.
  • Cell-based assays : Evaluate lipid droplet formation in hepatocytes (e.g., HepG2 cells) to confirm target engagement .

Advanced Research Questions

Q. How can substituent electronic effects on the aryl moiety be optimized to enhance target binding affinity?

  • Electron-withdrawing groups (EWGs) : Fluorine at position 7 (e.g., tert-butyl 7-fluoro derivatives) increases metabolic stability and binding to hydrophobic enzyme pockets.
  • Steric considerations : Bulky substituents (e.g., cyclopropylmethyl) may improve selectivity by reducing off-target interactions. Computational docking (e.g., AutoDock Vina) guides rational design .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Refines binding affinity predictions by simulating ligand-protein dynamics.
  • Dose-response validation : Re-test compounds with >10% deviation between predicted/observed IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How are diverse analog libraries constructed using this scaffold?

  • Orthogonal protection : Use tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups to selectively modify the piperidine, oxazepine, or methoxy moieties.
  • Parallel synthesis : Combine with Ugi or Suzuki-Miyaura reactions to introduce heterocycles (e.g., pyridine, imidazole) at position 1' .

Q. What analytical techniques identify degradation products under accelerated stability testing?

  • LC-HRMS : Detects oxidation byproducts (e.g., N-oxide formation) with ppm-level accuracy.
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.